7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride
Description
Historical Development and Research Milestones
The development of spirocyclic amines traces back to mid-20th-century efforts to create structurally constrained analogs of biologically active amines. A pivotal milestone occurred in 1968 with the publication of U.S. Patent 3,394,182, which described methods for synthesizing α-aminoketones through thermal rearrangement of α-hydroxyimines. While not directly addressing 7-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride, this work established foundational synthetic strategies for spirocyclic nitrogen-containing compounds.
Modern synthetic breakthroughs include the optimized cyclization protocols reported by Evitachem (2025), which enabled gram-scale production of 7-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride through automated reactor systems. Key historical developments are summarized below:
Theoretical Significance in Heterocyclic Chemistry
The compound's spiro[3.5]nonane core introduces unique stereoelectronic effects that make it particularly valuable for studying:
- Conformational restriction : The fused bicyclic system limits rotational freedom, creating well-defined three-dimensional architectures that mimic bioactive conformations of flexible neurotransmitters.
- Heteroatom interactions : The oxygen atom in the tetrahydrofuran-like ring and the amine hydrochloride salt create distinct hydrogen-bonding capabilities compared to purely carbocyclic spiro systems.
- Steric effects : Molecular modeling studies suggest the spiro junction induces significant steric hindrance, potentially enhancing receptor binding specificity through preorganization of functional groups.
These properties have made the compound a test case for computational chemistry methods predicting spirocyclic compound behavior in biological systems.
Classification within Spirocyclic Amine Research
7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride belongs to a structurally distinct subclass of spirocyclic compounds characterized by:
Comparative analysis with related structures reveals critical differences:
Current Research Landscape and Academic Interest
Recent investigations (2022-2025) have focused on three primary areas:
- Synthetic Methodology
Automated flow chemistry systems now achieve 78% yield in the final cyclization step, representing a 40% improvement over batch methods. Key advances include:
- Temperature-controlled ring-closing metathesis
- Inline pH monitoring during hydrochloride salt formation
Computational Chemistry
Molecular dynamics simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to σ-1 receptors, suggesting potential neurological applications.Materials Science
Preliminary studies indicate the hydrochloride salt form exhibits unusual hygroscopic properties, with water absorption capacity 3× higher than analogous carbocyclic spiroamines.
Ongoing research priorities include:
- Development of enantioselective synthetic routes
- Exploration of metal-organic framework (MOF) incorporation
- High-throughput screening against epigenetic targets
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-6-9(2-1-3-9)4-5-11-8;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBXFLXWRMBSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the spiro compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spiro compounds.
Scientific Research Applications
Structural Characteristics
Molecular Formula : C₉H₁₈ClNO
Molecular Weight : 191.7 g/mol
CAS Number : 1864061-28-8
The compound features a spirocyclic structure with a hydroxymethyl group, which enhances its reactivity and potential biological interactions.
Medicinal Chemistry
7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride has been investigated for its potential therapeutic effects, particularly in cancer treatment:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. For instance, one study indicated a substantial reduction in cell viability over 48 to 72 hours of treatment, suggesting its potential as an anti-cancer agent .
- Mechanism of Action : Preliminary studies suggest that the compound may disrupt specific signaling pathways associated with cell proliferation and survival, providing insights into its mechanism of action against cancer cells.
The unique structure of this compound allows it to interact with biological targets:
- Enzyme Modulation : The spirocyclic structure enables binding to specific enzyme sites, potentially modulating their activity. This interaction is crucial for understanding the compound's role in metabolic pathways and its therapeutic implications .
Material Science
The compound is also being explored for its applications in developing new materials:
- Building Block for Synthesis : It serves as a versatile building block in synthesizing more complex molecules, which can lead to the development of novel materials with unique properties.
Case Study on Cancer Cell Lines
A focused study on melanoma cells demonstrated that treatment with 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride led to a significant decrease in cell viability over time, indicating its potential as an anti-cancer agent. Further mechanistic studies revealed disruptions in key signaling pathways related to cell growth and survival, providing insights into the compound's therapeutic mechanisms.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
This section compares 7-Oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride with structurally related spirocyclic amines, focusing on molecular properties, synthetic routes, and applications.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | H-Bond Donors | H-Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|---|
| 7-Oxaspiro[3.5]nonan-8-ylmethanamine HCl | C₉H₁₈ClNO | 191.70 | 2059987-27-6 | 2 | 2 | Oxaspiro[3.5] backbone, methanamine group |
| 5-Oxa-spiro[2.5]oct-8-ylamine HCl | C₇H₁₄ClNO | 163.65 | 1245643-87-1 | 2 | 2 | Smaller spiro[2.5] system |
| {5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine HCl | C₉H₁₈ClNO₂ | 217.70 | 1172878-66-8 | 2 | 3 | Additional oxygen in spiro ring |
| 7-Oxa-2-azaspiro[3.5]nonane HCl | C₈H₁₅ClN₂O | 190.67 | 1417633-09-0 | 2 | 3 | Nitrogen replaces one spiro carbon |
| (R)-(1-Tetrahydrofuran-3-yl)Methanamine HCl | C₅H₈ClNO | 133.58 | 1400744-17-3 | 2 | 2 | Non-spiro, tetrahydrofuran backbone |
Key Observations :
- Ring Size and Rigidity : The 7-oxaspiro[3.5] system provides greater conformational rigidity compared to smaller spiro systems (e.g., 5-Oxa-spiro[2.5]oct-8-ylamine HCl) .
- Polarity: Compounds with additional heteroatoms (e.g., {5,8-Dioxaspiro[3.5]nonan-6-yl}methanamine HCl) exhibit higher polarity due to increased hydrogen bond acceptors .
Biological Activity
7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which includes an oxygen atom within the ring system. This compound, with the molecular formula C9H18ClNO, has garnered attention in both synthetic and medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Chemical Structure and Properties
The structural characteristics of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride enable it to interact with biological molecules effectively. The spirocyclic framework combined with an amine functional group allows for specific binding to enzymes and receptors, potentially modulating their activity.
| Property | Details |
|---|---|
| Molecular Formula | C9H18ClNO |
| IUPAC Name | 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride |
| Molecular Weight | 189.70 g/mol |
| Chemical Class | Spirocyclic amine |
The mechanism of action of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The spiro structure may enhance its binding affinity and specificity to target sites.
Biological Activity
Preliminary studies suggest that compounds with similar structures may exhibit neuroactive properties, indicating potential therapeutic applications in treating neurological disorders. Interaction studies have focused on how this compound interacts with proteins and nucleic acids, crucial for understanding its mechanism of action.
Interaction Studies
Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions. These studies indicate that the compound may inhibit certain enzyme activities or disrupt cellular processes, which could lead to various biological effects.
Case Studies and Research Findings
- Neuroactivity : Research has indicated that 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride may possess neuroactive properties similar to other spirocyclic compounds. This suggests potential applications in neuropharmacology.
- Enzyme Interaction : A study demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter regulation, highlighting its potential role in modulating synaptic activity.
- Cellular Studies : In vitro assays have shown that this compound can affect cell viability and proliferation, suggesting further investigation into its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Oxaspiro[3.5]nonane | Lacks the methanamine group | Less reactive due to absence of amine functionality |
| 7-Oxaspiro[3.5]nonan-2-one | Contains a carbonyl group instead | Different reactivity profile due to carbonyl presence |
| 2-Oxaspiro[3.3]heptan-6-amine | Similar spirocyclic structure but shorter carbon chain | Potentially different biological activity |
The combination of spirocyclic structure and amine functionality in 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor compounds containing oxa- and azaspiro moieties under controlled conditions. Key steps include:
- Reagents : Use of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane or THF) to promote cyclization .
- Conditions : Microwave-assisted synthesis or refluxing to enhance reaction efficiency and reduce side products .
- Purification : Chromatography (e.g., flash column chromatography) or recrystallization to isolate the hydrochloride salt .
- Data Table :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Lewis acid (e.g., ZnCl₂), THF, 60°C | 65–75% |
| Salt Formation | HCl gas in diethyl ether | >90% purity |
Q. Which spectroscopic techniques are most reliable for characterizing 7-Oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the spirocyclic structure and proton environments. For example, the methanamine proton appears as a triplet at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₆ClNO⁺) .
- X-ray Crystallography : Resolves stereochemical ambiguity in the spiro center .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base. Stability studies show <5% degradation over 24 hours at pH 7.4 .
Advanced Research Questions
Q. What strategies resolve stereochemical inconsistencies in spirocyclic derivatives during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured precursors to control spiro center stereochemistry .
- Dynamic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to enrich enantiomeric excess (e.g., >90% ee) .
- Analytical Validation : Circular Dichroism (CD) or chiral HPLC to confirm configuration .
Q. How do structural modifications to the spiro scaffold affect binding affinity to neurological targets (e.g., NMDA receptors)?
- Answer :
- SAR Studies : Replace the oxa group with azaspiro moieties (e.g., 2-azaspiro derivatives) to enhance blood-brain barrier penetration. In vitro assays show IC₅₀ values ranging from 50 nM to 1 µM .
- Key Interactions : Hydrogen bonding between the methanamine group and receptor GluN1 subunits .
- Data Table :
| Derivative | Structural Modification | IC₅₀ (NMDA Receptor) |
|---|---|---|
| Parent Compound | 7-Oxaspiro[3.5]nonane | 120 nM |
| 2-Azaspiro Analog | Replace oxygen with nitrogen | 85 nM |
Q. How can conflicting reports on the compound’s anti-inflammatory activity be reconciled?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity across concentrations (1–100 µM) in LPS-induced macrophage models. Discrepancies may arise from assay variability (e.g., TNF-α vs. IL-6 readouts) .
- Metabolite Screening : LC-MS/MS to identify active metabolites in different cell lines .
Q. What advanced analytical methods quantify trace impurities in bulk synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
